molecular formula C8H12O8P B3342094 Tetrakis(acetyloxy)plumbane CAS No. 12365-56-9

Tetrakis(acetyloxy)plumbane

Cat. No.: B3342094
CAS No.: 12365-56-9
M. Wt: 443 g/mol
InChI Key: JEHCHYAKAXDFKV-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(acetyloxy)plumbane is typically synthesized by reacting lead(II) acetate with acetic anhydride in the presence of a catalytic amount of acetic acid. The reaction is carried out at a controlled temperature to prevent decomposition . The general reaction is as follows: [ \text{Pb(OAc)_2 + 2 Ac_2O} \rightarrow \text{Pb(OAc)_4 + 2 AcOH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization from hot acetic acid .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(acetyloxy)plumbane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation of alcohols with this compound typically yields aldehydes or ketones .

Mechanism of Action

The mechanism by which tetrakis(acetyloxy)plumbane exerts its effects involves the transfer of acetyloxy groups to the substrate, leading to oxidation or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate. In oxidation reactions, the compound acts as an electron acceptor, facilitating the removal of hydrogen atoms from the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to act as a versatile oxidizing agent and its stability under a variety of reaction conditions. Its ability to introduce lead into organic compounds makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

triacetyloxyplumbyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHCHYAKAXDFKV-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Pb](OC(=O)C)(OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O8Pb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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